5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid
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Overview
Description
5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid is an organic compound characterized by a chlorophenyl group attached to a methoxypenta-dienoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would typically include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can modify the double bonds within the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated compound.
Scientific Research Applications
5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in the rest of the structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a similar chlorophenyl group but has a different core structure.
Uniqueness
5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
Properties
CAS No. |
112856-55-0 |
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Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methoxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H11ClO3/c1-16-11(8-12(14)15)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,14,15) |
InChI Key |
SYLCICBSBUKHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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